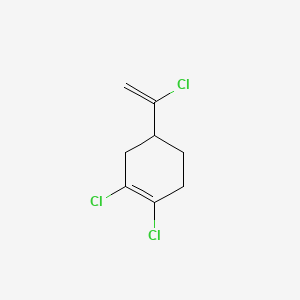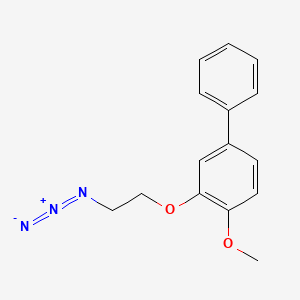
2-(2-Azidoethoxy)-1-methoxy-4-phenylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Azidoethoxy)-1-methoxy-4-phenylbenzene is an organic compound characterized by the presence of an azido group, an ethoxy group, a methoxy group, and a phenyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Azidoethoxy)-1-methoxy-4-phenylbenzene typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 1-methoxy-4-phenylbenzene.
Ethoxylation: The next step involves the introduction of the ethoxy group. This can be achieved by reacting 1-methoxy-4-phenylbenzene with ethylene oxide under basic conditions.
Azidation: The final step is the introduction of the azido group. This is typically done by reacting the ethoxylated intermediate with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Preparation of Starting Materials: Large quantities of 1-methoxy-4-phenylbenzene and ethylene oxide are prepared.
Continuous Flow Reactors: The reactions are carried out in continuous flow reactors to ensure consistent product quality and yield.
Purification: The final product is purified using techniques such as distillation, recrystallization, or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Azidoethoxy)-1-methoxy-4-phenylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming triazoles through click chemistry.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.
Common Reagents and Conditions
Sodium Azide: Used for azidation reactions.
Hydrogen Gas and Palladium Catalyst: Used for reduction reactions.
Chromium Trioxide: Used for oxidation reactions.
Major Products Formed
Triazoles: Formed through click chemistry.
Amines: Formed through reduction of the azido group.
Carbonyl Compounds: Formed through oxidation of the methoxy group.
Scientific Research Applications
2-(2-Azidoethoxy)-1-methoxy-4-phenylbenzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in bioorthogonal chemistry for labeling biomolecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of advanced materials such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-(2-Azidoethoxy)-1-methoxy-4-phenylbenzene involves its ability to undergo click chemistry reactions, forming stable triazole linkages. This property makes it useful in various applications, including drug delivery and biomolecule labeling. The azido group acts as a reactive site, allowing the compound to interact with other molecules and form covalent bonds.
Comparison with Similar Compounds
Similar Compounds
2-(2-Azidoethoxy)ethanol: Similar structure but lacks the methoxy and phenyl groups.
2-(2-Azidoethoxy)ethoxyacetic acid: Contains an additional ethoxy group and a carboxylic acid group.
2-(2-Azidoethoxy)ethoxyethanol: Similar structure but lacks the methoxy and phenyl groups.
Uniqueness
2-(2-Azidoethoxy)-1-methoxy-4-phenylbenzene is unique due to the presence of the methoxy and phenyl groups, which impart distinct chemical properties and reactivity. These groups enhance its solubility, stability, and potential for diverse applications in synthetic chemistry and materials science.
Properties
CAS No. |
913721-79-6 |
|---|---|
Molecular Formula |
C15H15N3O2 |
Molecular Weight |
269.30 g/mol |
IUPAC Name |
2-(2-azidoethoxy)-1-methoxy-4-phenylbenzene |
InChI |
InChI=1S/C15H15N3O2/c1-19-14-8-7-13(12-5-3-2-4-6-12)11-15(14)20-10-9-17-18-16/h2-8,11H,9-10H2,1H3 |
InChI Key |
GUYPSRHDSFTPAI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=CC=C2)OCCN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Urea, N-[3-cyclohexyl-2-(4-methoxyphenyl)propyl]-N'-5-isoquinolinyl-](/img/structure/B12611822.png)
![Tetrakis[2-(methoxymethoxy)-5-methylphenyl]tetraphosphetane](/img/structure/B12611826.png)

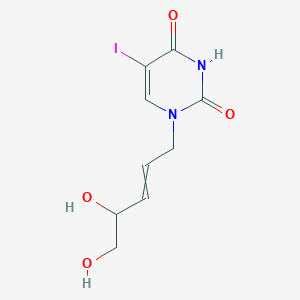
![2-[Hydroxy(phenyl)methyl]-1-phenylpent-1-en-3-one](/img/structure/B12611852.png)
![1-(2-Nitrophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B12611854.png)
![13-[4-(Tridecafluorohexyl)phenyl]-3,6,9,12-tetraoxaoctadecan-1-ol](/img/structure/B12611859.png)
![2-Azetidinone, 3,3-difluoro-1-[(4-methoxyphenyl)methyl]-](/img/structure/B12611865.png)
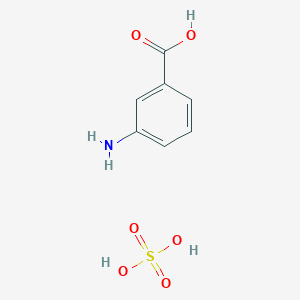
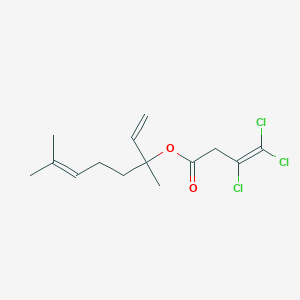
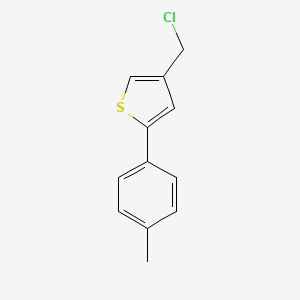
![3-[2-(3-Chlorophenyl)hydrazinylidene]-5-methoxy-6-oxocyclohexa-1,4-diene-1-carbaldehyde](/img/structure/B12611909.png)
![tert-butyl 4-[3-(hydroxymethyl)-7-methoxy-6-methyl-8-prop-2-enoxy-2-prop-2-enoxycarbonyl-3,4-dihydro-1H-isoquinolin-1-yl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate](/img/structure/B12611911.png)
